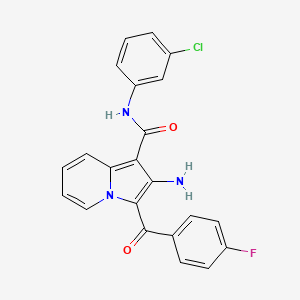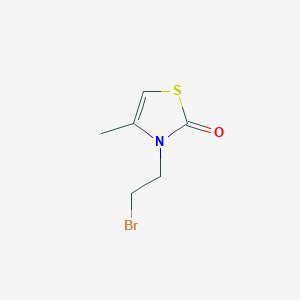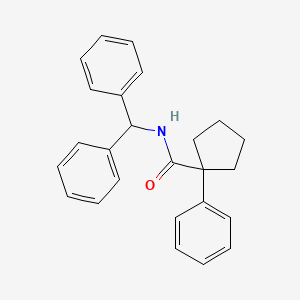
N-(Diphenylmethyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
The review of loperamide, a compound with pharmacological properties that might be similar to N-(Diphenylmethyl)(phenylcyclopentyl)formamide, showcases its efficacy in controlling symptoms of both acute and chronic diarrhea. The compound's interaction with gastrointestinal motility and its pharmacokinetics offer a foundation for exploring the therapeutic applications of related compounds (Heel, Brogden, Speight, & Avery, 2012).
Environmental and Toxicological Concerns
Research on novel brominated flame retardants and polybrominated diphenyl ethers (PBDEs) indicates the environmental persistence and toxic effects of these compounds, suggesting a need for studies on the environmental fate, bioaccumulation, and potential toxicity of related chemicals like this compound (Xiong et al., 2019).
Metabolic and Biochemical Effects
Studies on the metabolic fate of pharmaceuticals, such as the comprehensive analysis of amitriptyline and its derivatives, provide a template for examining how this compound and similar compounds are metabolized in the body. These insights are crucial for understanding the pharmacodynamics and potential therapeutic uses of new chemical entities (Breyer-Pfaff, 2004).
Potential Applications in Organic Electronics
The development of phosphors for organic light-emitting diodes (OLEDs) involves the exploration of various cyclometalating chelates. The methodology for creating highly emissive complexes in solid states at room temperature could inform research into the electronic or photonic applications of this compound (Chi & Chou, 2010).
Properties
IUPAC Name |
N-benzhydryl-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c27-24(25(18-10-11-19-25)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-9,12-17,23H,10-11,18-19H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPRHPLQZICYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
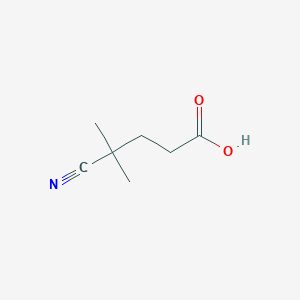
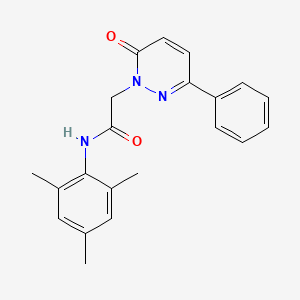
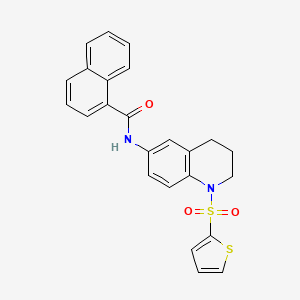
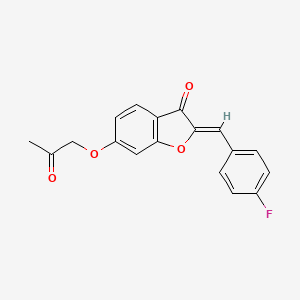


![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
